![molecular formula C10H10ClF3S2 B14308720 {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene CAS No. 111832-14-5](/img/structure/B14308720.png)
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is an organosulfur compound characterized by the presence of a benzene ring attached to a disulfanyl group, which is further connected to a 3-chloro-1,1,1-trifluoropropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The reaction mixture is then heated to facilitate the formation of the disulfide bond, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: The chlorine atom in the 3-chloro-1,1,1-trifluoropropan-2-yl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)thio]methyl}benzene: Similar structure but with a thioether instead of a disulfide bond.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]methyl}benzene: Contains a sulfanyl group instead of a disulfanyl group.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]ethyl}benzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is unique due to its combination of a disulfide bond and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
111832-14-5 |
|---|---|
Formule moléculaire |
C10H10ClF3S2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methylbenzene |
InChI |
InChI=1S/C10H10ClF3S2/c11-6-9(10(12,13)14)16-15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
UQEVMSRUQOUVLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSSC(CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


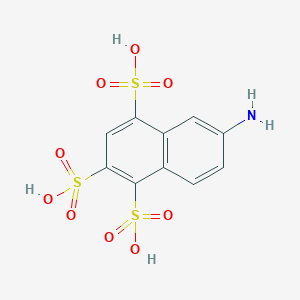
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
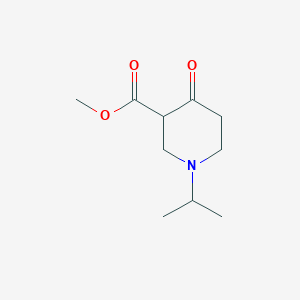
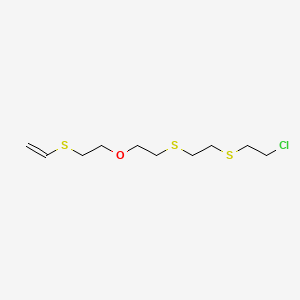
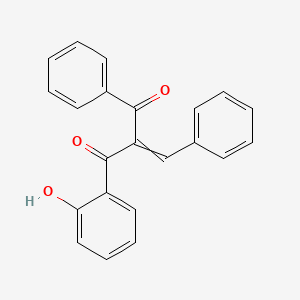
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
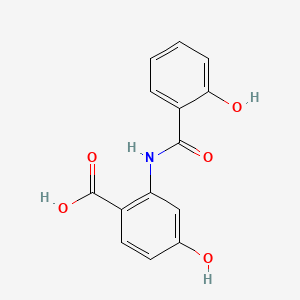
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
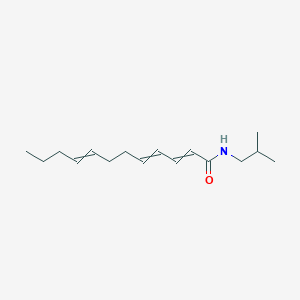
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
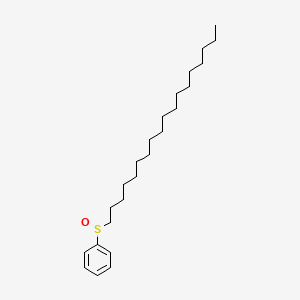

![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
